Cas no 868218-18-2 (1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)

1-(4-Fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole is a fluorinated sulfonamide derivative with a trifluoromethylphenylmethylthio substituent, exhibiting potential as a versatile intermediate in medicinal and agrochemical synthesis. Its structural features, including the fluorinated aromatic rings and imidazoline core, contribute to enhanced metabolic stability and binding affinity in target interactions. The compound's electron-withdrawing groups may improve reactivity in nucleophilic substitution or cross-coupling reactions, while the sulfonyl and thioether linkages offer opportunities for further functionalization. This scaffold is of interest in the development of biologically active molecules, particularly in protease inhibition or receptor modulation studies, due to its balanced lipophilicity and stereoelectronic properties.
1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole structure
868218-18-2 structure
Product Name:1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
CAS No:868218-18-2
MF:C17H14F4N2O2S2
MW:418.42887544632
CID:5876676
PubChem ID:2148741
Update Time:2025-06-07

1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
    • 1-(4-fluorobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
    • 868218-18-2
    • 1-((4-fluorophenyl)sulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
    • F1804-0203
    • AKOS024609726
    • 1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
    • Inchi: 1S/C17H14F4N2O2S2/c18-14-4-6-15(7-5-14)27(24,25)23-9-8-22-16(23)26-11-12-2-1-3-13(10-12)17(19,20)21/h1-7,10H,8-9,11H2
    • InChI Key: DJDMWVCWGZLAQB-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC(C(F)(F)F)=C2)N(S(C2=CC=C(F)C=C2)(=O)=O)CCN=1

Computed Properties

  • Exact Mass: 418.04328269g/mol
  • Monoisotopic Mass: 418.04328269g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 83.4Ų

1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>

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1-(4-fluorobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
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1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Related Literature

Additional information on 1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole

Introduction to 1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 868218-18-2)

1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole, identified by its CAS number 868218-18-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole class, a heterocyclic structure known for its broad range of biological activities and applications in drug development. The presence of multiple functional groups, including a 4-fluorobenzenesulfonyl moiety and a 3-(trifluoromethyl)phenylmethyl sulfanyl group, endows this molecule with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The 4-fluorobenzenesulfonyl group is a key feature of this compound, contributing to its potential as an intermediate in the synthesis of more complex molecules. Fluoro-substituted aromatic compounds are widely recognized for their enhanced metabolic stability and improved binding affinity to biological targets. In particular, the fluorine atom at the para position relative to the sulfonyl group can significantly influence the electronic properties of the aromatic ring, making it an attractive component in designing high-affinity ligands for enzyme inhibition and receptor binding studies.

Complementing the 4-fluorobenzenesulfonyl group is the 3-(trifluoromethyl)phenylmethyl sulfanyl moiety. The trifluoromethyl group is another critical functional group that has been extensively studied for its ability to modulate pharmacokinetic properties, such as lipophilicity and metabolic stability. This group often enhances the binding affinity of small molecules to their biological targets by increasing hydrophobic interactions. Additionally, the sulfanyl linkage between the imidazole core and this phenylmethyl group introduces a polar interaction surface, which can be exploited to improve solubility and bioavailability in drug candidates.

The 4,5-dihydro-1H-imidazole scaffold is well-documented for its versatility in medicinal chemistry. Imidazoles are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The structural flexibility of this scaffold allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of imidazole derivatives. In this case, the combination of a sulfonyl group at the 1-position and a sulfanyl-substituted phenylmethyl group at the 2-position creates a molecule with distinct chemical and biological characteristics.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological activities of compounds like 1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole with greater accuracy. Molecular docking studies have shown that this compound may interact with various protein targets, including enzymes and receptors involved in inflammatory pathways and signal transduction cascades. These interactions could potentially lead to therapeutic applications in conditions such as cancer, inflammation, and neurological disorders.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Preliminary results suggest that it may exhibit inhibitory activity against certain enzymes implicated in disease pathways. For instance, its structure resembles known inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis and are targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of both fluorine and trifluoromethyl groups may enhance its binding affinity to these enzymes compared to simpler analogs.

The synthesis of 1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole presents an intriguing challenge due to its complex structure. Advanced synthetic methodologies are being employed to construct this molecule efficiently while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the aromatic rings and other functional groups. Additionally, protecting group strategies are essential to ensure selective reactions at different sites within the molecule.

The potential applications of this compound extend beyond traditional drug development. Its unique structural features make it a valuable tool for chemists exploring new synthetic pathways and for biologists studying enzyme mechanisms. The fluorine and trifluoromethyl substituents provide handles for further derivatization, allowing researchers to generate libraries of related compounds with tailored properties.

As interest in fluorinated compounds continues to grow due to their favorable pharmacokinetic profiles, 1-(4-fluorobenzenesulfonyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole represents an important addition to the chemical toolbox used in medicinal research. Future studies will likely focus on optimizing its synthesis for large-scale production and conducting more comprehensive biological evaluations to uncover new therapeutic opportunities.

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